

spectroscopic data for Methyl (S)-(-)-lactate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl (S)-(-)-lactate**

Cat. No.: **B143375**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **Methyl (S)-(-)-lactate**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl (S)-(-)-lactate**. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **Methyl (S)-(-)-lactate**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Methyl (S)-(-)-lactate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.30	Quartet (q)	~6.9	-CH(OH)-
~3.75	Singlet (s)	N/A	-OCH ₃
~2.50	Broad Singlet (br s)	N/A	-OH
~1.40	Doublet (d)	~6.9	-CH(OH)CH ₃

Note: Solvent is typically CDCl_3 . The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl (S)-(-)-lactate**[1]

Chemical Shift (δ) ppm	Assignment
~175.5	C=O (Ester)
~66.7	-CH(OH)-
~51.8	-OCH ₃
~20.5	-CH ₃

Note: Solvent is typically CDCl_3 .

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Methyl (S)-(-)-lactate**

Wavenumber (cm^{-1})	Intensity	Assignment
~3450	Strong, Broad	O-H Stretch (Alcohol)
~2990, ~2950	Medium	C-H Stretch (Aliphatic)
~1740	Strong	C=O Stretch (Ester)
~1210, ~1130	Strong	C-O Stretch

Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data for **Methyl (S)-(-)-lactate**[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
45	99.99	$[\text{C}_2\text{H}_5\text{O}]^+$
104	10.49	$[\text{M}]^+$ (Molecular Ion)
61	8.87	$[\text{C}_2\text{H}_5\text{O}_2]^+$
33	6.55	$[\text{CH}_5\text{O}]^+$
89	4.27	$[\text{M} - \text{CH}_3]^+$

Note: The molecular weight of **Methyl (S)-(-)-lactate** is 104.10 g/mol [3].

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

Nuclear Magnetic Resonance (NMR) spectroscopy is performed on liquid samples or solutions of solids in a suitable solvent.[4]

- **Sample Preparation:** For ^1H NMR, accurately weigh 1-10 mg of **Methyl (S)-(-)-lactate**.[5] For ^{13}C NMR, a higher concentration of 20-50 mg may be required due to the lower sensitivity of the ^{13}C nucleus.[6] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[6] The deuterated solvent is essential to avoid large solvent signals in the ^1H NMR spectrum and to provide a lock signal for the spectrometer.[4]
- **Filtering and Transfer:** To remove any particulate matter, filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube.[4][7] The final volume in the tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[5][6]
- **Data Acquisition:**

- Insertion: Wipe the exterior of the NMR tube clean and place it in a spinner turbine. Insert the sample into the NMR spectrometer.
- Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[6]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.[6]
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data. For ^{13}C NMR, proton decoupling is commonly used to simplify the spectrum and enhance sensitivity.[8]

IR Spectroscopy Protocol (Neat Liquid)

For a pure liquid sample like **Methyl (S)-(-)-lactate**, the spectrum can be obtained directly without dilution.[9]

- Attenuated Total Reflectance (ATR) Method:
 - Background Scan: First, record a background spectrum of the clean ATR crystal surface. This is crucial to subtract any atmospheric (e.g., CO_2 , H_2O) or instrumental signals.[10]
 - Sample Application: Place a single drop of **Methyl (S)-(-)-lactate** directly onto the ATR crystal.
 - Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the interaction of an evanescent wave with the sample.[10]
 - Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
- Thin Film (Salt Plate) Method:
 - Sample Application: Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][11]

- Sandwich Formation: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[9][11]
- Data Acquisition: Mount the "sandwich" assembly in the spectrometer's sample holder and acquire the IR spectrum.
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone or isopropanol (water must be avoided as it will dissolve the plates) and return them to a desiccator for storage.[9][11]

Mass Spectrometry Protocol (LC-MS of a Small Molecule)

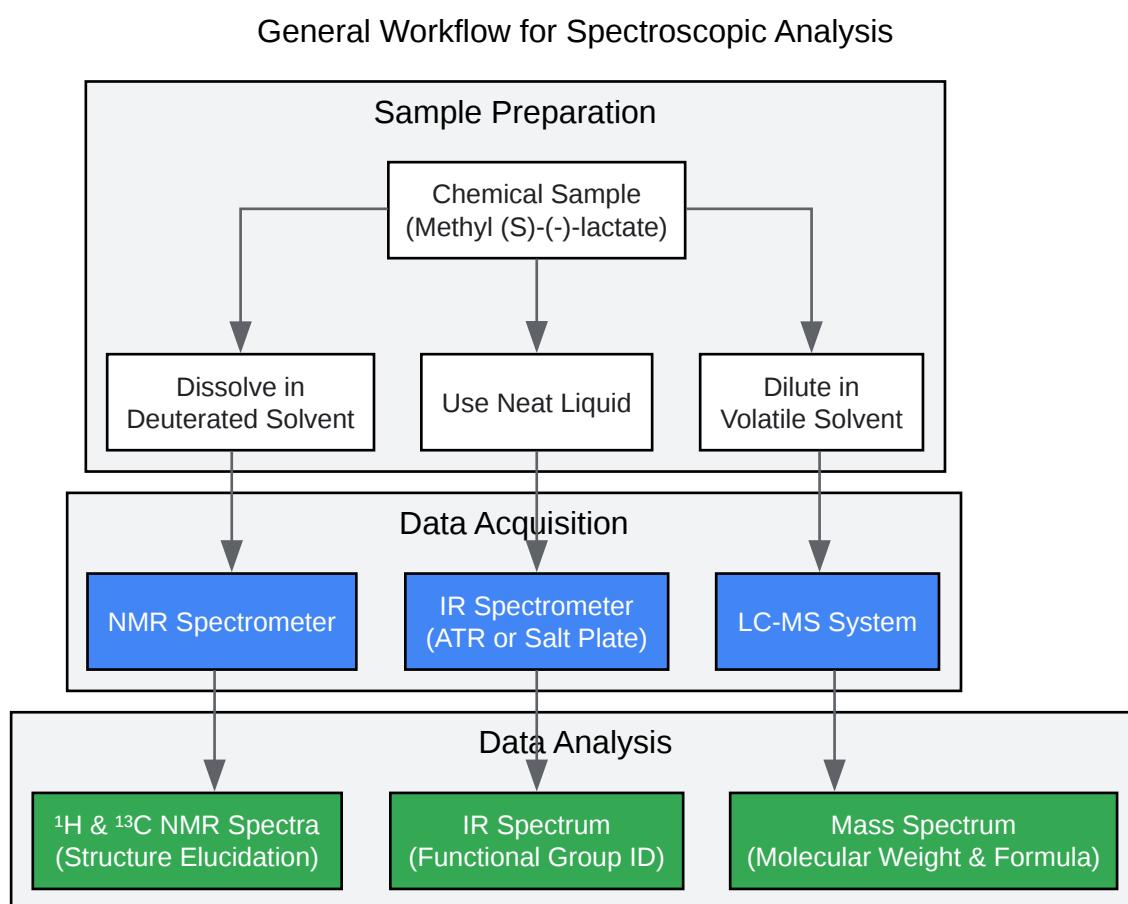
Mass spectrometry for small molecules is often coupled with liquid chromatography (LC-MS) to separate the analyte from any impurities before detection.

- Sample Preparation:
 - Stock Solution: Prepare a stock solution of **Methyl (S)-(-)-lactate** by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]
 - Working Solution: Dilute the stock solution with the mobile phase solvent (a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid) to a final concentration in the range of 1-10 µg/mL.[12]
 - Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could block the LC system.[12]
 - Transfer: Transfer the filtered sample into an appropriate autosampler vial.[12]
- Data Acquisition:
 - Injection: The sample is injected into the LC system, where it travels through a chromatographic column (e.g., C18) and is separated based on its polarity.

- Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). Here, the molecules are ionized to generate charged species.[13]
- Mass Analysis: The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR, IR, and MS analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (S)-(-)-lactate(27871-49-4) ^{13}C NMR spectrum [chemicalbook.com]
- 2. methyl (S)-lactate | C₄H₈O₃ | CID 94386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl Lactate | C₄H₈O₃ | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 1D liquid-state NMR experiments [researchpark.spbu.ru]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [spectroscopic data for Methyl (S)-(-)-lactate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143375#spectroscopic-data-for-methyl-s-lactate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com